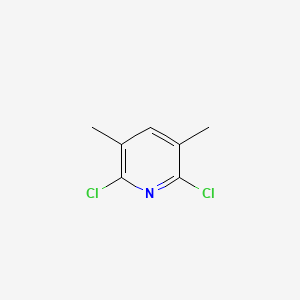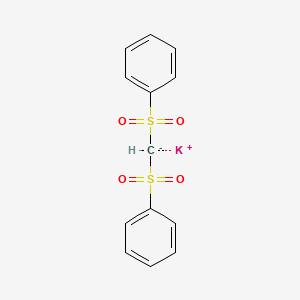
2,6-Dichloro-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the reactive chlorine gas and prevent any hazardous incidents.
化学反応の分析
Types of Reactions
2,6-Dichloro-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 3,5-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,6-diamino-3,5-dimethylpyridine or 2,6-dithiomethyl-3,5-dimethylpyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3,5-dimethylpyridine.
科学的研究の応用
2,6-Dichloro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application.
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Lacks the methyl groups, making it less sterically hindered.
3,5-Dimethylpyridine:
2,6-Dimethylpyridine: Lacks both chlorine atoms, resulting in different chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylpyridine is unique due to the combined presence of chlorine atoms and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions that are not possible with its simpler analogs.
特性
CAS番号 |
125849-95-8 |
|---|---|
分子式 |
C7H7Cl2N |
分子量 |
176.04 g/mol |
IUPAC名 |
2,6-dichloro-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 |
InChIキー |
NMGFMONRUGNOID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)


![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)









